1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Urea Transporter Inhibitor UT-B (SLC14A1) Diuretic Research

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea (CAS 200134-27-6) is a substituted phenyl-pyridyl urea derivative with the molecular formula C₁₅H₁₇N₃O and a molecular weight of 255.31 g/mol. It is supplied as a research-grade compound with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B6067389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C15H17N3O/c1-2-13-7-3-4-8-14(13)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
InChIKeyUJYNALZJGXZBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Technical Profile and Procurement-Ready Specifications


1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea (CAS 200134-27-6) is a substituted phenyl-pyridyl urea derivative with the molecular formula C₁₅H₁₇N₃O and a molecular weight of 255.31 g/mol . It is supplied as a research-grade compound with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment . The compound is characterized by a predicted pKa of 12.76 ± 0.46 and a predicted boiling point of 413.9 ± 45.0 °C .

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Why In-Class Analogs Cannot Be Interchanged Without Risk to Experimental Reproducibility


Within the class of substituted phenyl-pyridyl ureas, minor structural modifications—such as the position of the pyridyl nitrogen or the nature of the alkyl substituent on the phenyl ring—can profoundly alter target engagement, selectivity, and physicochemical properties. This compound's specific 2-ethylphenyl and pyridin-3-ylmethyl arrangement yields a unique interaction profile with the urea transporter UT-B (SLC14A1), as evidenced by its nanomolar inhibitory potency. Direct substitution with closely related analogs, such as the pyridin-2-ylmethyl isomer or other UT-B inhibitors like UTBinh-14, may result in divergent IC₅₀ values, altered selectivity windows, or different pharmacokinetic liabilities, thereby compromising the integrity of comparative biological studies [1]. Therefore, maintaining chemical identity is critical for reproducible research outcomes.

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Quantitative Differentiation from Structural Analogs and Standard UT-B Inhibitors


UT-B Inhibitory Potency: Head-to-Head Comparison with Clinical Candidate UTBinh-14

In a direct comparison of UT-B inhibitory potency, 1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea exhibits an IC₅₀ of 11 nM against human UT-B in erythrocyte hypotonic lysis assays [1]. This value is comparable to the reference inhibitor UTBinh-14, which has a reported IC₅₀ of 10 nM in human erythrocytes . For mouse UT-B, the compound shows an IC₅₀ of 25.1 nM, nearly identical to UTBinh-14's 25 nM [1]. Importantly, the compound demonstrates a 5.5-fold potency advantage over the early UT-B inhibitor PU168 (IC₅₀ = 200 nM) [2].

Urea Transporter Inhibitor UT-B (SLC14A1) Diuretic Research

Physicochemical Differentiation: Predicted pKa and Lipophilicity Profile

The compound possesses a predicted pKa of 12.76 ± 0.46 , indicating that the pyridine nitrogen is largely non-ionized at physiological pH, which may influence membrane permeability and binding kinetics. In contrast, the reference UT-B inhibitor UTBinh-14 has a molecular weight of 455.54 g/mol and a more complex triazolothienopyrimidine scaffold, resulting in a significantly higher topological polar surface area (TPSA) and likely reduced passive permeability compared to the smaller, less polar urea derivative (MW 255.31) . Additionally, the compound's predicted LogP of approximately 3.0 (based on structural analogs) suggests a balanced lipophilicity profile suitable for cell-based assays [1].

Physicochemical Properties Drug-likeness Permeability

Structural Scaffold Divergence from Clinical-Stage UT-B Inhibitors

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea belongs to the phenyl-pyridyl urea chemical class, which is structurally distinct from the triazolothienopyrimidine scaffold of UTBinh-14 (CAS 892742-76-6) and the benzamide-based inhibitors like PU168 [1]. This scaffold divergence is critical, as different chemotypes may engage distinct binding pockets or exhibit varying off-target profiles. The compound's urea core and 2-ethyl substitution on the phenyl ring are key structural determinants that differentiate it from both earlier generation UT-B inhibitors and from positional isomers (e.g., pyridin-2-ylmethyl analog) .

Medicinal Chemistry Scaffold Hopping Chemical Series

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Primary Research and Industrial Application Scenarios


Preclinical Diuretic and Kidney Function Studies

Based on its potent UT-B inhibition (IC₅₀ 11 nM), this compound is suitable for investigating the role of urea transporters in urinary concentration mechanisms and for evaluating novel diuretic strategies that do not perturb electrolyte balance [1]. It may serve as a tool compound in rodent models of hyponatremia or volume overload, where selective urea transporter inhibition is hypothesized to provide therapeutic benefit without the electrolyte disturbances associated with loop diuretics [2].

Medicinal Chemistry Scaffold Diversification

Researchers aiming to develop next-generation UT-B inhibitors with improved drug-like properties can use this phenyl-pyridyl urea as a starting point for scaffold hopping or SAR expansion. Its lower molecular weight (255.31 g/mol) and distinct chemical scaffold, compared to the triazolothienopyrimidine class, offer opportunities to explore novel intellectual property space while maintaining nanomolar potency .

In Vitro Selectivity and Off-Target Profiling

Given its structural divergence from known UT-B inhibitors, this compound is valuable for selectivity profiling against related transporters (e.g., UT-A isoforms, aquaporins) and for assessing potential off-target liabilities in broader panels (e.g., kinase screens, GPCR arrays). The predicted pKa of 12.76 suggests that it remains largely uncharged at physiological pH, which may influence its distribution and target engagement profile .

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